Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
Description
Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a pyrazole derivative characterized by a 3-nitrophenyl substituent at the pyrazole ring’s 2-position and an ethyl acetate group at the 4-position. Its structure features a dihydro-pyrazol-3-one core, which is known to participate in hydrogen bonding and π-π stacking interactions, influencing both reactivity and crystallinity .
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
ethyl 2-[2-(3-nitrophenyl)-3-oxo-1H-pyrazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O5/c1-2-21-12(17)6-9-8-14-15(13(9)18)10-4-3-5-11(7-10)16(19)20/h3-5,7-8,14H,2,6H2,1H3 |
InChI Key |
IWOBABJTXOOASG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 3-nitrobenzaldehyde under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the use of catalysts such as acetic acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery and development for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with enzymes and receptors. These interactions can modulate biological processes, leading to the observed biological activities of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Nitrophenyl vs. Fluorophenyl Derivatives
- Molecular Weight: 264.25 g/mol vs. 291.26 g/mol for the 3-nitro analog. The fluorine atom’s electronegativity may enhance metabolic stability compared to the nitro group .
Methyl Ester vs. Ethyl Ester Derivatives
- Molecular Formula: C₁₂H₁₁N₃O₅ vs. C₁₃H₁₃N₃O₅ for the ethyl analog. The shorter alkyl chain may reduce lipophilicity, affecting membrane permeability .
Functional Group Modifications
- Synthesized via condensation reactions, this derivative showed moderate antibacterial efficacy against Staphylococcus aureus .
- (E)-2-(4-(3-(2,4-Dihydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-3-oxoprop-1-en-1-yl)phenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (IBC-7): A prenylated isobavachalcone-pyrazole hybrid with a bulky acetamide substituent. Demonstrated enhanced solubility in polar solvents (40% ethyl acetate/hexane) and notable antifungal activity .
Data Table: Key Properties of Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate and Analogs
Research Findings and Structural Insights
Crystallography and Molecular Interactions
Biological Activity
Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2059988-01-9) is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₃N₃O₅
- Molecular Weight : 291.26 g/mol
- Purity : Minimum 95%
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. The compound has been evaluated against various bacterial strains, showing promising results:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL | Not specified |
| Escherichia coli | Not specified | Not specified |
| Pseudomonas aeruginosa | Not specified | Not specified |
The compound exhibited significant activity against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including:
| Cancer Type | Cell Line | Activity Observed |
|---|---|---|
| Lung Cancer | A549 | Significant inhibition |
| Breast Cancer | MDA-MB-231 | Significant inhibition |
| Liver Cancer | HepG2 | Significant inhibition |
The mechanisms by which these compounds exert their anticancer effects include inhibition of topoisomerase activity, DNA alkylation, and interference with tubulin polymerization .
Case Studies and Research Findings
- Study on Antimicrobial Activity :
-
Anticancer Studies :
- Research has demonstrated that derivatives containing the nitrophenyl group exhibit enhanced cytotoxicity against several cancer cell lines. The presence of the nitro group is believed to contribute to the compound's bioactivity by enhancing interactions with cellular targets involved in cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
